molecular formula C11H21NO4 B555407 (s)-3-Aminobutanoic acid hydrochloride CAS No. 58610-41-6

(s)-3-Aminobutanoic acid hydrochloride

Cat. No. B555407
CAS RN: 58610-41-6
M. Wt: 103,12*36,45 g/mole
InChI Key: XCJLIYKAMLUDGN-QMMMGPOBSA-N
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Description

Aminobutanoic acid, also known as gamma-aminobutyric acid (GABA), is a naturally occurring neurotransmitter with central nervous system inhibitory activity . Hydrochloride is an inorganic compound and it is a corrosive, colorless solution with a distinctive pungent smell .


Molecular Structure Analysis

The molecular structure of “(s)-3-Aminobutanoic acid hydrochloride” would be expected to consist of the aminobutanoic acid molecule along with a hydrogen chloride (HCl) molecule .

Scientific Research Applications

  • Pharmacological Activity and Enantiomeric Resolution :

    • (S)-3-Aminobutanoic acid hydrochloride has been studied for its pharmacological activities. The enantiomers of related compounds, such as 3-(p-chlorophenyl)-4-aminobutanoic acid, have been resolved, and it was found that different enantiomers exhibit varying degrees of effectiveness in pharmacological applications (Witczuk, Khaunina, & Kupryszewski, 1980).
  • Synthesis and Chemical Modification :

    • Studies have focused on the synthesis of (S)-3-Aminobutanoic acid hydrochloride and its derivatives. This includes methods for diastereoselective alkylation and the preparation of 3-alkyl-4-aminobutanoic acids through various chemical reactions (Estermann & Seebach, 1988), (Andruszkiewicz & Silverman, 1989).
  • Green Chemistry Applications :

    • An environmentally friendly synthesis of (S)-3-Aminobutanoic acid hydrochloride has been developed, emphasizing green chemistry principles. This method offers high enantiomeric excess and minimizes the use of harmful solvents (Weiss, Brinkmann, & Gröger, 2010).
  • Physical and Chemical Properties :

    • Research has also focused on understanding the physical and chemical properties of (S)-3-Aminobutanoic acid hydrochloride. This includes studies on its vibrational spectra and interactions with other chemical compounds (Yalagi, 2022), (Bismondo & Rizzo, 1989).
  • Biochemical Applications :

    • The compound and its derivatives have been investigated for their potential in biochemical applications, such as substrates for gamma-aminobutyric acid aminotransferase, indicating their relevance in neurological research (Silverman & Levy, 1981).
  • Enantioselective Synthesis :

    • The enantioselective synthesis of β-amino acids using (S)-3-Aminobutanoic acid hydrochloride as a precursor or intermediate has been explored, highlighting its importance in stereochemical studies (Juaristi, Escalante, Lamatsch, & Seebach, 1992).

Safety And Hazards

Hydrochloric acid is corrosive and can cause burns and eye damage. It is recommended to use personal protective equipment when handling it .

Future Directions

While the future directions for “(s)-3-Aminobutanoic acid hydrochloride” specifically are not available, there is ongoing research into the development of new drug delivery systems and the use of bio-friendly corrosion inhibitors .

properties

IUPAC Name

(3S)-3-aminobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-3(5)2-4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYVVUABAWKTJJ-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974155
Record name 3-Aminobutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-3-Aminobutanoic acid hydrochloride

CAS RN

58610-41-6
Record name 3-Aminobutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58610-41-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Weiß, T Brinkmann, H Gröger - Green Chemistry, 2010 - pubs.rsc.org
An improved, greener process for the enantioselective chemoenzymatic synthesis of (S)-3-aminobutanoic acid has been developed. Reaction steps comprise an initial aza-Michael …
Number of citations: 36 pubs.rsc.org
G Cardillo, A Tolomelli… - European journal of …, 1999 - Wiley Online Library
As part of an ongoing project concerning the synthesis of enantiomerically pure α‐hydroxy β‐amino acids, we have now developed a general strategy allowing the synthesis of anti‐α‐…
AP Dicks, AP Dicks - 2012 - books.google.com
Elimination of solvents in the organic curriculum Page 84 3 Elimination of Solvents in the Organic Curriculum Dr. Andrew P. Dicks CONTENTS 3.1. Introduction...............................................…
Number of citations: 2 books.google.com

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